molecular formula C8H6Cl2O B1581386 2,3'-Dichloroacetophenone CAS No. 21886-56-6

2,3'-Dichloroacetophenone

Cat. No. B1581386
CAS RN: 21886-56-6
M. Wt: 189.04 g/mol
InChI Key: AVUVSYIYUADCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is a solid substance and is used as a building block in organic chemistry .


Synthesis Analysis

The synthesis of 2,3’-Dichloroacetophenone can be achieved by taking inter-amino-acetophenone as raw material. This undergoes a diazotization reaction to generate inter-acetophenone diazo-hydrochloride, or a Sandmeyer reaction to generate inter-p-acetophenone, or an alpha-chloro-reaction to generate 2,3’-dichloroacetophenone . The synthetic way is simple and the conditions are mild, with a total yield rate more than 80% .


Molecular Structure Analysis

The molecular structure of 2,3’-Dichloroacetophenone consists of a benzene ring attached to an acetyl group (CH3CO-) and two chlorine atoms. The chlorine atoms are attached to the second and third carbon atoms of the benzene ring .


Physical And Chemical Properties Analysis

2,3’-Dichloroacetophenone is a solid substance . It has a molecular weight of 189.04 . The density of 2,3’-Dichloroacetophenone is 1.293 .

Scientific Research Applications

Synthesis and Chemical Properties

2,3'-Dichloroacetophenone has been studied for its synthesis and chemical properties. One study focused on the synthesis of a related compound, Bromo-2′,4′-dichloroacetophenone, through bromization, chlorination, and acylation, with the structure confirmed by spectroscopic analysis (Yang Feng-ke, 2004). This indicates the potential for 2,3'-Dichloroacetophenone to undergo similar synthetic transformations.

Biochemical and Medical Applications

A study on Dichloroacetophenone derivatives explored their role as pyruvate dehydrogenase kinase 1 (PDK1) inhibitors, highlighting their potential in anti-proliferative activity against certain cancer cells (Shao-Lin Zhang et al., 2018). This research suggests the use of 2,3'-Dichloroacetophenone in developing novel cancer treatments.

Organic Chemistry and Reactions

The reaction of 2,2-dichloroacetophenone with benzaldehydes under Darzens condensation conditions was studied, leading to the formation of various propanediones (V. Mamedov et al., 1992). This research opens possibilities for the use of 2,3'-Dichloroacetophenone in similar organic synthesis processes.

Green Chemistry

Research has been conducted on green routes for acylation reactions, for example, acylation of resorcinol with acetic acid (G. Yadav & A. V. Joshi, 2002). This kind of environmentally friendly chemistry could be applied to 2,3'-Dichloroacetophenone as well.

Bioactivity Studies

A study on Bromo-2,4-dichloroacetophenone, a compound related to 2,3'-Dichloroacetophenone, focused on its synthesis and bioactivity, showing insecticidal activity against certain pests (Yang Chun-long & D. South, 2003). This suggests potential applications in pest control for 2,3'-Dichloroacetophenone.

Thermodynamic Studies

The thermodynamic properties of 2,4’-dichloroacetophenone, closely related to 2,3'-Dichloroacetophenone, were investigated to understand its formation and stability (L. Amaral & M. R. D. Silva, 2014). Such studies are crucial for the safe and effective use of 2,3'-Dichloroacetophenone in various applications.

Bioconjugation in Peptides

A recent study developed a method for constructing disulfide bridging in peptides using dichloroacetophenone derivatives (Liu-Hai Wu et al., 2020). This innovative approach could be explored with 2,3'-Dichloroacetophenone for peptide research and drug development.

Safety And Hazards

2,3’-Dichloroacetophenone is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

2-chloro-1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVSYIYUADCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073432
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Dichloroacetophenone

CAS RN

21886-56-6
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3'-Dichloroacetophenone
Reactant of Route 2
Reactant of Route 2
2,3'-Dichloroacetophenone
Reactant of Route 3
2,3'-Dichloroacetophenone
Reactant of Route 4
Reactant of Route 4
2,3'-Dichloroacetophenone
Reactant of Route 5
Reactant of Route 5
2,3'-Dichloroacetophenone
Reactant of Route 6
Reactant of Route 6
2,3'-Dichloroacetophenone

Citations

For This Compound
39
Citations
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
DL Bedard, ML Haberl, RJ May… - Applied and …, 1987 - Am Soc Microbiol
Previous studies indicated that Alcaligenes eutrophus H850 attacks a different spectrum of polychlorinated biphenyl (PCB) congeners than do most PCB-degrading bacteria and that …
Number of citations: 302 journals.asm.org
J Havel, W Reineke - Applied and environmental microbiology, 1993 - Am Soc Microbiol
A defined mixed culture, consisting of an Arthrobacter sp. and a Micrococcus sp. and able to grow with 4-chloroacetophenone as a sole source of carbon and energy, was isolated. 4-…
Number of citations: 42 journals.asm.org
DL Bedard, ML Haberl - Microbial ecology, 1990 - Springer
We compared the metabolism of eight di- and trichlorobiphenyls by eight bacterial strains chosen to represent a broad range of degradative activity against polychlorinated biphenyls (…
Number of citations: 229 link.springer.com
M Zhan, T Zhang, H Huang, Y Xie… - Journal of Labelled …, 2014 - Wiley Online Library
A simple, cost‐effective method for deuteration of carbonyl compounds employing pyrrolidine as catalyst and D 2 O as deuterium source was described. High degree of deuterium …
M Seeger, M Zielinski, KN Timmis… - Applied and …, 1999 - Am Soc Microbiol
Burkholderia sp. strain LB400 is one of the most potent aerobic polychlorobiphenyl (PCB)-degrading microorganisms that have been characterized. Its PCB-dioxygenating activity …
Number of citations: 167 journals.asm.org
J Borja, DM Taleon, J Auresenia, S Gallardo - Process biochemistry, 2005 - Elsevier
Polychlorinated biphenyls (PCBs) are stable organic molecules that were widely used during 1930s and 1940s. Because of their widespread use, PCBs have entered the environment …
Number of citations: 659 www.sciencedirect.com
N Itoh, K Isotani, M Nakamura, K Inoue, Y Isogai… - Applied microbiology …, 2012 - Springer
We describe an efficient method for producing both enantiomers of chiral alcohols by asymmetric hydrogen-transfer bioreduction of ketones in a 2-propanol (IPA)–water medium with E. …
Number of citations: 48 link.springer.com
K Ranganathan, R Arulkumaran… - IUP Journal of …, 2011 - search.ebscohost.com
A series of substituted styryl 2, 4-dichlorophenyl ketones have been synthesized by crossed aldol condensation reaction. These ketones are characterized by their physical constants, IR …
Number of citations: 23 search.ebscohost.com
K Inoue, Y Makino, N Itoh - Applied and environmental …, 2005 - Am Soc Microbiol
To find microorganisms that could reduce phenyl trifluoromethyl ketone (PTK) to (S)-1-phenyltrifluoroethanol [(S)-PTE], styrene-assimilating bacteria (ca. 900 strains) isolated from soil …
Number of citations: 97 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.